2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a benzofuran, oxolane, and cyclopentathiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their diverse biological activities.
Cyclopentathiophene Derivatives: Known for their electronic properties and applications in material science.
Oxolane Derivatives: Commonly used in medicinal chemistry for their stability and bioavailability.
Uniqueness
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its combination of these three distinct moieties, which confer a range of chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c1-2-15-8-9-20-19(11-15)16(14-31-20)12-22(28)27-25-23(18-6-3-7-21(18)32-25)24(29)26-13-17-5-4-10-30-17/h8-9,11,14,17H,2-7,10,12-13H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
KWRWFLSXSSWMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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